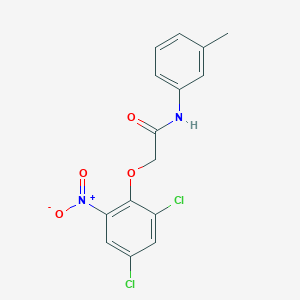
2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with dichloro and nitro groups, and an acetamide moiety attached to a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2,4-dichloro-6-nitrophenol.
Etherification: The nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichloro-6-nitrophenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), elevated temperatures.
Hydrolysis: Acidic or basic conditions, water or aqueous solvents.
Major Products Formed
Reduction: 2-(2,4-dichloro-6-aminophenoxy)-N-(3-methylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2,4-dichloro-6-nitrophenoxy)acetic acid and 3-methylaniline.
科学研究应用
2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases. It may act as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
相似化合物的比较
2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-(2,4-dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.
2-(2,4-dichloro-6-nitrophenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(3-methylphenyl)acetamide: A simpler acetamide derivative with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(2,4-dichloro-6-nitrophenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9-3-2-4-11(5-9)18-14(20)8-23-15-12(17)6-10(16)7-13(15)19(21)22/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLXJSVWIFKTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl [2-methoxy-5-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5263172.png)
![(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5263179.png)
![7-acetyl-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5263182.png)
![1-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5263190.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)propanamide](/img/structure/B5263196.png)
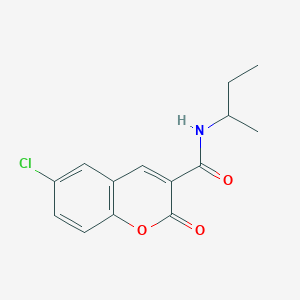
![(4aS*,8aR*)-1-butyl-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5263202.png)
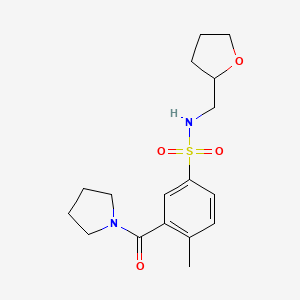
![[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B5263225.png)
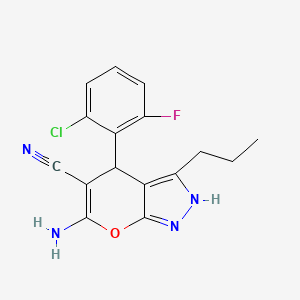
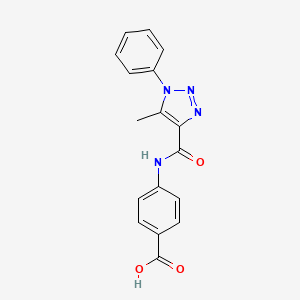
![4-chloro-N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5263260.png)
![(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5263274.png)
![3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline](/img/structure/B5263277.png)
